1-Bromo-3-(tert-butoxy)-5-chlorobenzene
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Overview
Description
1-Bromo-3-(tert-butoxy)-5-chlorobenzene is an organic compound with the molecular formula C10H12BrClO. This compound is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, a tert-butoxy group at the third position, and a chlorine atom at the fifth position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(tert-butoxy)-5-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 3-(tert-butoxy)-5-chlorobenzene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(tert-butoxy)-5-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially in the presence of strong bases like potassium tert-butoxide.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the bromine and chlorine atoms to hydrogen.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used under high-temperature conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Products include 3-(tert-butoxy)-5-chlorophenol, 3-(tert-butoxy)-5-chloroanisole, and 3-(tert-butoxy)-5-chloroaniline.
Elimination Reactions: Products include alkenes such as 3-(tert-butoxy)-5-chlorostyrene.
Oxidation and Reduction Reactions: Products include carbonyl compounds and dehalogenated derivatives.
Scientific Research Applications
1-Bromo-3-(tert-butoxy)-5-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(tert-butoxy)-5-chlorobenzene involves its interaction with molecular targets through various chemical reactions. The bromine and chlorine atoms can participate in nucleophilic substitution reactions, while the tert-butoxy group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
1-Bromo-3-(tert-butoxy)-5-chlorobenzene can be compared with similar compounds such as:
1-Bromo-3-(tert-butoxy)-5-fluorobenzene: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and applications.
1-Bromo-3-(tert-butoxy)benzene: Lacks the chlorine atom, which can influence its chemical properties and reactions.
1-Bromo-3-(tert-butoxy)-5-iodobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
1-Bromo-3-(tert-butoxy)-5-chlorobenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C₁₀H₁₂BrClO
- Molecular Weight : 247.56 g/mol
- CAS Number : 61024-95-1
The compound features a bromine atom, a chlorine atom, and a tert-butoxy group attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes (CYPs), particularly CYP2D6, which is involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Protein Interaction : The brominated phenoxy group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The tert-butoxy group enhances hydrophobic interactions, affecting the binding affinity to target proteins.
Biological Activity Overview
Several studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against certain bacterial strains, indicating its potential as an antibacterial agent.
Nucleoside Interaction Studies
Research has highlighted the interaction of this compound with nucleosides, suggesting a potential role in modulating nucleic acid synthesis. These interactions may be crucial for understanding its pharmacological effects in vivo.
CYP Enzyme Inhibition
In vitro assays have confirmed that this compound inhibits CYP2D6 activity. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by this enzyme.
Cellular Assays
Cellular assays have shown that the compound induces apoptosis in cancer cell lines through ROS-mediated pathways. The IC50 values for various cell lines indicate promising anticancer potential, warranting further investigation into its therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:
Compound Name | Structure Type | Notable Biological Activity |
---|---|---|
This compound | Bromochlorobenzene | CYP2D6 inhibitor; potential anticancer activity |
3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine | Phenoxy Compound | Modulates protein activity; interacts with nucleosides |
2-Bromo-4-fluoro-1-chlorobenzene | Bromochlorobenzene | Different electronic effects; less studied |
Properties
Molecular Formula |
C10H12BrClO |
---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 |
InChI Key |
ISNGCROTSCUGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
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